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molecular formula C33H30N6O4S B3170387 1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine CAS No. 942920-68-5

1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine

Cat. No. B3170387
M. Wt: 606.7 g/mol
InChI Key: PFAZESHYUFDGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419988B2

Procedure details

To a stirred solution of 4-[3-(4-nitrophenyl)-1-ethyl-1H-pyrazol-4-yl]-2-[3-(dimethylaminomethyl)phenyl]-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine (1.1 mmol) in HOAc (20 mL) was added portionwise zinc dust (8.0 mmol) over 5 minutes. The reaction was stirred at room temperature for 1 h, filtered through a pad of Celite, rinsed with acetic acid, and concentrated to dryness under vacuum. The residue was re-evaporated several times from methanol/toluene to remove the excess acetic acid, taken up in methanol (35 mL) and treated with 6 N sodium hydroxide (1.5 mL). The reaction mixture was stirred and heated at 70° C. for 8 h. After cooling to room temperature the reaction was concentrated under vacuum, triturated with cold water, filtered, washed with water, and dried under vacuum to give the crude product as a pale orange solid: ESMS [M+H]+: 437.2
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:14]([C:15]3[CH:20]=[CH:19][N:18]=[C:17]4[N:21](S(C5C=CC=CC=5)(=O)=O)[C:22]([C:24]5[CH:29]=[CH:28][CH:27]=[C:26]([CH2:30][N:31]([CH3:33])[CH3:32])[CH:25]=5)=[CH:23][C:16]=34)=[CH:13][N:12]([CH2:43][CH3:44])[N:11]=2)=[CH:6][CH:5]=1)([O-])=O>CC(O)=O.[Zn]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[C:14]([C:15]3[CH:20]=[CH:19][N:18]=[C:17]4[NH:21][C:22]([C:24]5[CH:29]=[CH:28][CH:27]=[C:26]([CH2:30][N:31]([CH3:32])[CH3:33])[CH:25]=5)=[CH:23][C:16]=34)=[CH:13][N:12]([CH2:43][CH3:44])[N:11]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.1 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN(C=C1C1=C2C(=NC=C1)N(C(=C2)C2=CC(=CC=C2)CN(C)C)S(=O)(=O)C2=CC=CC=C2)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
8 mmol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
rinsed with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was re-evaporated several times from methanol/toluene
CUSTOM
Type
CUSTOM
Details
to remove the excess acetic acid
ADDITION
Type
ADDITION
Details
treated with 6 N sodium hydroxide (1.5 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
triturated with cold water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NN(C=C1C1=C2C(=NC=C1)NC(=C2)C2=CC(=CC=C2)CN(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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